molecular formula C13H17NO4 B7972936 methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate

methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate

Cat. No.: B7972936
M. Wt: 251.28 g/mol
InChI Key: RRIFPJULEDMBNC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate is an organic compound that features a benzoate ester linked to an amino group and a tetrahydro-2H-pyran-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate typically involves the reaction of methyl 2-amino-3-hydroxybenzoate with tetrahydro-2H-pyran-4-ol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions may include refluxing the reactants in an appropriate solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and ether groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxybenzoate: Lacks the tetrahydro-2H-pyran-4-yloxy group, making it less hydrophobic.

    Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate derivatives: Compounds with different substituents on the benzoate or pyran ring.

Uniqueness

This compound is unique due to the presence of the tetrahydro-2H-pyran-4-yloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 2-amino-3-(oxan-4-yloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-13(15)10-3-2-4-11(12(10)14)18-9-5-7-17-8-6-9/h2-4,9H,5-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIFPJULEDMBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-nitro-3-(tetrahydro-2H-pyran-4-yloxy)benzoate (1.3 g, 4.8 mmol) and Raney Ni (0.5 g) in MeOH (30 mL) was stirred under 1 atm of H2 at room temperature for 24 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The mixture was filtered, the filtrate was concentrated in vacuo. The residue was purified by chromatography (petroleum ether:ethyl acetate=20:1) to give the title compound (0.8 g, 72%) as a colorless oil.
Name
methyl 2-nitro-3-(tetrahydro-2H-pyran-4-yloxy)benzoate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

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